REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][S:4](=[O:6])[CH3:5].O1[CH2:11][CH2:10][CH2:9][CH2:8]1.[H-].[Na+].BrCCCCBr>C(Cl)Cl>[CH3:1][S:2][C:3]1([S:4](=[O:6])[CH3:5])[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:2.3|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
CSCS(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
665 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.936 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes with ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour with ice cooling, for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
for 44.5 hours at 50° C
|
Duration
|
44.5 h
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated by column chromatography (silica gel, eluted with 20% AcOEt-CH2Cl2, AcOEt, and MeOH)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1(CCCC1)S(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 985 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |